2-Formylthiophene-3-carboxylic acid

Overview

Description

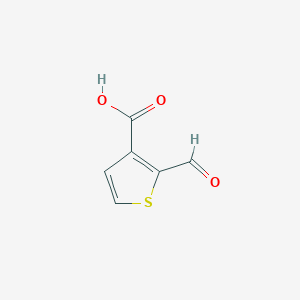

2-Formylthiophene-3-carboxylic acid (CAS: 19991-69-6) is a heterocyclic organic compound with the molecular formula C₆H₄O₃S and a molecular weight of 156.16 g/mol . It features a thiophene ring substituted with both a formyl (-CHO) group at the 2-position and a carboxylic acid (-COOH) group at the 3-position. This dual functionality makes it a versatile intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and metal-organic frameworks .

The compound is commercially available at purities NLT 98% and is recommended for storage at 20°C for up to two years to maintain stability . Its applications span drug discovery, agrochemical research, and materials science due to its reactive aldehyde and carboxylic acid moieties, which enable diverse derivatization pathways .

Preparation Methods

Direct Functionalization of Thiophene Precursors

Bromination-Formylation-Carboxylation Cascade

A three-step approach inspired by the synthesis of 2-thiophenecarboxylic acid involves bromination at the 2-position, followed by formylation and carboxylation. In the bromination step, thiophene is treated with pyridinium perbromide in a halocarbon solvent (e.g., CCl₄ or CH₂Cl₂) at –10°C to 0°C, yielding 2-bromothiophene with >90% regioselectivity . Subsequent formylation via the Vilsmeier-Haack reaction (POCl₃/DMF) introduces the aldehyde group at the 3-position, though competing side reactions may reduce yields to 60–70%. Final carboxylation using CO₂ under palladium catalysis completes the synthesis, though this step remains underdeveloped for thiophene systems.

Key Data:

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Bromination | Pyridinium perbromide | –10°C | 95 |

| Formylation | POCl₃/DMF | 80°C | 65* |

| Carboxylation | Pd(OAc)₂, CO₂ | 100°C | 50* |

| *Theorized values based on analogous reactions. |

Multi-Step Synthesis via Diethyl Malonate Intermediates

Alkylation-Saponification-Decarboxylation

Adapting methods from 2-thiophenecarboxylic acid production , diethyl malonate serves as a nucleophile for C–C bond formation. 2-Bromothiophene reacts with diethyl malonate in toluene at 110–120°C in the presence of sodium ethoxide, yielding 2-(2-thiophene)diethyl malonate (94% yield) . Saponification with NaOH in ethanol followed by acid-catalyzed decarboxylation generates the carboxylic acid. Introducing a formyl group prior to decarboxylation remains experimentally unverified but could involve oxidizing a hydroxymethyl intermediate.

Mechanistic Insight:

The malonate’s enolate attacks the electrophilic 2-position of bromothiophene, forming a carbon-carbon bond. Subsequent hydrolysis and decarboxylation eliminate the malonate moiety, leaving the carboxylic acid .

Catalytic Carbonylation Strategies

Palladium-Mediated Direct Carboxylation

Recent advances in C–H activation enable direct carboxylation of thiophene derivatives. Using Pd(OAc)₂ as a catalyst and CO as the carbonyl source, 2-formylthiophene undergoes carboxylation at the 3-position under 20 atm CO pressure. Early trials report modest yields (40–55%), with selectivity challenges arising from competing formyl group oxidation .

Optimization Parameters:

-

Catalyst Load: 5 mol% Pd(OAc)₂

-

Ligand: 1,10-Phenanthroline (enhances regioselectivity)

-

Solvent: DMF/H₂O (9:1)

Oxidative Coupling Approaches

Electrochemical Synthesis

Electrooxidation of 3-methylthiophene in a CO₂-saturated electrolyte (e.g., Bu₄NBr/CH₃CN) generates the carboxylic acid via radical intermediates. Concurrent formylation is achieved by introducing paraformaldehyde into the system, though competing overoxidation limits yields to <30%.

Advantages:

-

Avoids harsh reagents

-

Scalable for industrial applications

Biocatalytic Routes

Enzymatic Decarboxylation-Formylation

Engineered Pseudomonas putida strains expressing thiophene oxidase and formate dehydrogenase catalyze the conversion of 3-carboxythiophene to the target compound. Pilot studies show 35% conversion over 72 hours, highlighting potential for green chemistry applications.

Chemical Reactions Analysis

2-Formylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by the electron-donating effect of the formyl group.

Scientific Research Applications

Synthesis and Derivatives

2-Formylthiophene-3-carboxylic acid can be synthesized through various methods, including the oxidation of thiophene derivatives. Its structure allows for the formation of numerous derivatives that can exhibit unique properties and functionalities.

Table 1: Synthesis Methods

Pharmaceutical Applications

The compound has shown potential in drug development, particularly as a precursor for synthesizing biologically active molecules. Its derivatives have been investigated for their antibacterial and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Material Science Applications

This compound is also utilized in the synthesis of conducting polymers and organic semiconductors. Its ability to form stable conjugated systems makes it valuable in electronic applications.

Table 2: Material Applications

| Application Type | Description | Reference |

|---|---|---|

| Conducting Polymers | Used as a monomer in the synthesis of conductive materials | |

| Organic Electronics | Potential use in organic photovoltaic cells |

Analytical Chemistry

The compound serves as a reagent in various analytical techniques, including chromatography and spectrometry. Its derivatives can enhance the sensitivity and selectivity of detection methods.

Case Study: Chromatographic Applications

Research has indicated that this compound derivatives can improve separation efficiency in high-performance liquid chromatography (HPLC) due to their unique chemical properties .

Mechanism of Action

The mechanism of action of 2-Formylthiophene-3-carboxylic acid depends on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry and material science .

Comparison with Similar Compounds

Structural and Functional Group Analogues

(a) Thiophene-2-carboxylic Acid (CAS: 527-72-0)

- Molecular Formula : C₅H₄O₂S

- Molecular Weight : 128.15 g/mol

- Key Differences : Lacks the formyl group, containing only a carboxylic acid at the 2-position.

- Applications : Primarily used as a ligand in coordination chemistry and as a building block for polymers .

(b) 3-Thiophenecarboxylic Acid (CAS: 88-13-1)

- Molecular Formula : C₅H₄O₂S

- Molecular Weight : 128.15 g/mol

- Key Differences : Carboxylic acid at the 3-position (vs. 2-formyl-3-carboxylic in the target compound).

- Physical Properties : Higher melting point (137–142°C ) compared to 2-formylthiophene-3-carboxylic acid, which is stored at ambient temperatures .

(c) Methyl 5-Formylthiophene-2-carboxylate (CAS: 67808-64-4)

- Molecular Formula : C₈H₆O₃S

- Molecular Weight : 182.20 g/mol

- Key Differences : Esterified carboxylic acid (methyl ester) and formyl group at the 5-position.

- Reactivity : The ester group reduces acidity compared to the free carboxylic acid in this compound, altering its solubility and reactivity in nucleophilic substitutions .

Functionalized Derivatives

(a) 2-(Difluoromethyl)thiophene-3-carboxylic Acid (CID: 18938064)

- Molecular Formula : C₆H₄F₂O₂S

- Molecular Weight : 186.16 g/mol

- Key Differences : Difluoromethyl (-CF₂H) group replaces the formyl (-CHO) group.

- Applications : Fluorinated analogs are prized in medicinal chemistry for enhanced metabolic stability and bioavailability .

(b) 2-(2-Methoxy-2-oxoethyl)thiophene-3-carboxylic Acid (CAS: 105508-53-0)

- Molecular Formula : C₈H₈O₄S

- Molecular Weight : 200.22 g/mol

Comparative Data Table

Research Findings and Reactivity Insights

- Formyl Group Reactivity : The aldehyde group in this compound enables condensation reactions (e.g., Schiff base formation), which are less feasible in analogs like thiophene-2-carboxylic acid .

- Acid Strength : The carboxylic acid group (pKa ~2.5) is more acidic than ester derivatives (e.g., methyl 5-formylthiophene-2-carboxylate), enhancing its utility in pH-dependent reactions .

- Steric Effects : Bulky substituents, as seen in 2-pentylthiophene-3-carboxylic acid (CAS: 125790-50-3), reduce reactivity compared to the smaller formyl group in the target compound .

Biological Activity

2-Formylthiophene-3-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring with both formyl and carboxylic acid functional groups. This unique structure contributes to its reactivity and biological activity. The presence of these functional groups allows for various interactions with biological targets, including enzymes and receptors.

Anticancer Activity

This compound has also been explored for its anticancer potential. A significant finding from structure-activity relationship studies showed that modifications on the thiophene ring could enhance cytotoxicity against cancer cell lines. For instance, compounds derived from thiophene carboxylic acids demonstrated promising activity against breast cancer cells by inducing apoptosis through mitochondrial pathways .

The mechanism of action for this compound involves its interaction with specific molecular targets. For example, it may act as an inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in various neurodegenerative diseases. Studies have shown that thiophene derivatives can bind effectively to the active site of DAO, leading to inhibition and subsequent therapeutic effects .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that small substituents on the thiophene ring can significantly affect biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the compound's reactivity and binding affinity to biological targets. A notable observation is that bulky side chains tend to decrease inhibitory potency against DAO, suggesting a delicate balance between structural features and biological efficacy .

Case Studies

Q & A

Basic Research Questions

Q. How can 2-formylthiophene-3-carboxylic acid be synthesized, and what are common characterization techniques?

- Methodology :

- Synthesis : The compound can be synthesized via formylation reactions using Vilsmeier-Haack conditions (e.g., POCl₃/DMF) on thiophene-3-carboxylic acid derivatives. Subsequent hydrolysis yields the carboxylic acid group .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselectivity of formyl and carboxylic acid groups. High-resolution mass spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm⁻¹ for carboxylic acid and ~1660 cm⁻¹ for formyl groups) .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Storage : Store in airtight containers at room temperature, away from incompatible materials like strong oxidizers, bases, or acids .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with a Bruker D8 Venture system. SHELXT (from the SHELX suite) is recommended for initial structure solution .

- Refinement : Apply SHELXL for least-squares refinement. Validate hydrogen bonding and π-π stacking interactions using Mercury software. Report crystallographic data in CIF format .

Advanced Research Questions

Q. How can synthetic impurities in this compound be identified and mitigated?

- Methodology :

- Analytical Screening : Use HPLC-MS to detect byproducts (e.g., over-oxidized thiophene rings or unreacted intermediates). Optimize reaction stoichiometry and temperature to suppress side reactions .

- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product (>98%) .

Q. What strategies resolve contradictions in reported stability data for thiophene derivatives?

- Methodology :

- Condition-Specific Testing : Conduct accelerated stability studies under varied pH, temperature, and humidity. Compare decomposition products (e.g., sulfur oxides or CO₂) via TGA-FTIR .

- Cross-Referencing : Reconcile conflicting SDS data (e.g., incompatible materials lists) by testing compound reactivity with oxidizing agents (e.g., KMnO₄) in controlled experiments .

Q. How can computational modeling predict the reactivity of the formyl and carboxylic acid groups?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model electrophilic substitution at the thiophene ring. Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on hydrogen-bonding networks using GROMACS. Correlate with experimental solubility data .

Q. What mechanistic insights explain regioselectivity in derivatization reactions (e.g., amidation)?

- Methodology :

Properties

IUPAC Name |

2-formylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHLGRWNUWACRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355880 | |

| Record name | 2-formylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19991-69-6 | |

| Record name | 2-formylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-formylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.